Hdac-IN-56

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

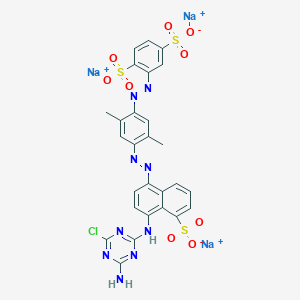

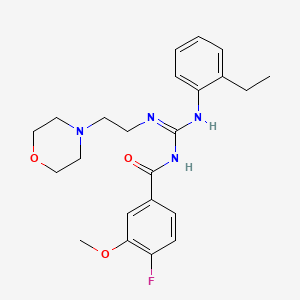

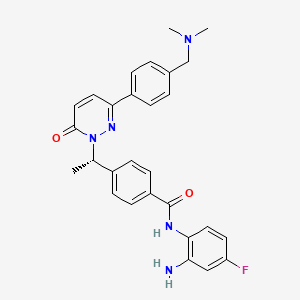

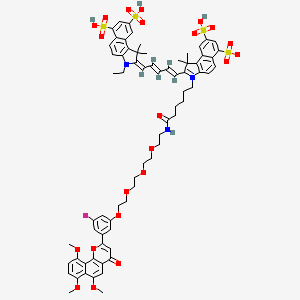

Hdac-IN-56 is an orally active inhibitor of class I histone deacetylase (HDAC). It exhibits inhibitory constants (IC50) of 56.0 ± 6.0 nM for HDAC1, 90.0 ± 5.9 nM for HDAC2, and 422.2 ± 105.1 nM for HDAC3 . This compound displays robust antitumor activity, marked by its ability to significantly elevate intracellular acetylhistone H3 and P21 levels, while also inducing G1 cell cycle arrest and apoptosis effectively .

Méthodes De Préparation

The preparation of Hdac-IN-56 involves several synthetic routes and reaction conditions. One method includes the use of a fluorometric assay kit to measure the enzymatic activity of HDAC . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized and tested for its inhibitory activity against HDACs .

Analyse Des Réactions Chimiques

Hdac-IN-56 undergoes various chemical reactions, primarily involving its interaction with HDAC enzymes. The compound inhibits the deacetylation of histones, leading to increased acetylation levels . Common reagents used in these reactions include acetyl-CoA and lysine acetyltransferase enzymes . The major products formed from these reactions are acetylated histones, which result in relaxed chromatin structure and increased gene expression .

Applications De Recherche Scientifique

Hdac-IN-56 has a wide range of scientific research applications. It is used in the study of epigenetic regulation, particularly in understanding the role of histone deacetylases in gene expression and chromatin remodeling . In medicine, this compound is investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound is also used in the development of new therapeutic strategies for treating various diseases, including cancer and neurodegenerative disorders .

Mécanisme D'action

Hdac-IN-56 exerts its effects by inhibiting the activity of class I histone deacetylases (HDAC1, HDAC2, and HDAC3) . This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene expression . The molecular targets of this compound include the HDAC enzymes, and the pathways involved are related to chromatin remodeling and gene transcription .

Comparaison Avec Des Composés Similaires

Hdac-IN-56 is compared with other HDAC inhibitors, such as MS-275 and Tucidinostat . Unlike these compounds, this compound shows superior selectivity and inhibitory activity against class I HDACs . Similar compounds include other HDAC inhibitors like SAHA, Trichostatin A, and Panobinostat . This compound is unique in its high selectivity for HDAC1, HDAC2, and HDAC3, making it a promising candidate for targeted cancer therapy .

Propriétés

Formule moléculaire |

C28H28FN5O2 |

|---|---|

Poids moléculaire |

485.6 g/mol |

Nom IUPAC |

N-(2-amino-4-fluorophenyl)-4-[(1S)-1-[3-[4-[(dimethylamino)methyl]phenyl]-6-oxopyridazin-1-yl]ethyl]benzamide |

InChI |

InChI=1S/C28H28FN5O2/c1-18(20-8-10-22(11-9-20)28(36)31-26-13-12-23(29)16-24(26)30)34-27(35)15-14-25(32-34)21-6-4-19(5-7-21)17-33(2)3/h4-16,18H,17,30H2,1-3H3,(H,31,36)/t18-/m0/s1 |

Clé InChI |

LYXJJUVABRQDQS-SFHVURJKSA-N |

SMILES isomérique |

C[C@@H](C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |

SMILES canonique |

CC(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

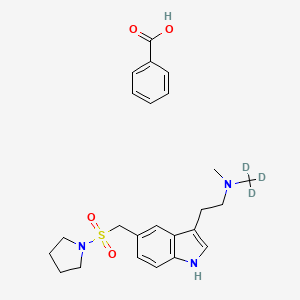

![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)

![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)